5-Phenylthiazole Scaffold Outperforms 2- and 4-Phenyl Regioisomers in DGAT1 Inhibition
In a direct head-to-head scaffold comparison, the 5-phenylthiazole series exhibited potent DGAT1 inhibition, whereas the 2-phenylthiazole and 4-phenylthiazole series showed significantly reduced or negligible activity in the same assay system [1]. The optimized 5-phenylthiazole derivative (compound 33) achieved an in vitro IC50 of 23 nM against DGAT1, coupled with 87% reduction of plasma triglycerides in an in vivo mouse fat tolerance test [1].
| Evidence Dimension | DGAT1 inhibitory potency and in vivo triglyceride reduction |
|---|---|
| Target Compound Data | 5-phenylthiazole derivative (compound 33): IC50 = 23 nM; 87% triglyceride reduction in vivo |
| Comparator Or Baseline | 2-phenylthiazole and 4-phenylthiazole scaffold analogs |
| Quantified Difference | 5-phenylthiazole scaffold showed clear preference over 2- and 4-phenyl regioisomers; specific IC50 values for comparators not reported, but described as showing reduced activity relative to the 5-phenyl series |
| Conditions | In vitro DGAT1 enzymatic assay; in vivo fat tolerance test in mice |
Why This Matters
This scaffold-level preference directly informs selection of 5-phenylthiazole-4-carboxylate derivatives over 2- or 4-phenyl regioisomers for DGAT1-targeted drug discovery programs.
- [1] Kadam KS, Jadhav RD, Kandre S, et al. Evaluation of thiazole containing biaryl analogs as diacylglycerol acyltransferase 1 (DGAT1) inhibitors. Eur J Med Chem. 2013;65:337-347. DOI: 10.1016/j.ejmech.2013.05.006. View Source
